4-(1-Amino-3-hydroxypropyl)phenol

Trace amine-associated receptor 1 (TAAR1) GPCR pharmacology Structure–activity relationship (SAR)

4-(1-Amino-3-hydroxypropyl)phenol (CAS 182058-15-7; molecular formula C₉H₁₃NO₂; MW 167.20 g/mol) is a chiral amino alcohol featuring a para-hydroxyphenyl ring linked to a 1-amino-3-hydroxypropyl side chain. It belongs to the class of homologous aminophenols and is structurally related to endogenous trace amines such as octopamine (4-(2-amino-1-hydroxyethyl)phenol; C₈H₁₁NO₂) and synephrine (4-(1-hydroxy-2-(methylamino)ethyl)phenol; C₉H₁₃NO₂).

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B13593234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Amino-3-hydroxypropyl)phenol
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCO)N)O
InChIInChI=1S/C9H13NO2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9,11-12H,5-6,10H2
InChIKeyMRJGNRBTXLWPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Amino-3-hydroxypropyl)phenol: Scientific Selection Guide & Baseline Characterization


4-(1-Amino-3-hydroxypropyl)phenol (CAS 182058-15-7; molecular formula C₉H₁₃NO₂; MW 167.20 g/mol) is a chiral amino alcohol featuring a para-hydroxyphenyl ring linked to a 1-amino-3-hydroxypropyl side chain. It belongs to the class of homologous aminophenols and is structurally related to endogenous trace amines such as octopamine (4-(2-amino-1-hydroxyethyl)phenol; C₈H₁₁NO₂) [1] and synephrine (4-(1-hydroxy-2-(methylamino)ethyl)phenol; C₉H₁₃NO₂) [2]. The compound exists as two enantiomers: the (S)-form (CAS 1213129-23-7) and the (R)-form (CAS 1213848-96-4) . Unlike octopamine—an extensively characterized invertebrate neurotransmitter and human trace amine—4-(1-Amino-3-hydroxypropyl)phenol remains poorly studied, with no published receptor binding affinity data, pharmacokinetic profiles, or in vivo pharmacological evaluations retrievable from the peer-reviewed biomedical literature as of mid-2026. This evidence gap is the single most important finding for procurement decision-making: users seeking a well-characterized phenolethanolamine should default to octopamine or synephrine; those with a specific requirement for a one-carbon-homologated scaffold must recognize that substantial de novo characterization will be required.

Why 4-(1-Amino-3-hydroxypropyl)phenol Cannot Be Interchanged with Octopamine or Synephrine


Although 4-(1-Amino-3-hydroxypropyl)phenol shares the p-hydroxyphenyl pharmacophore with octopamine and synephrine, the one-carbon side-chain extension (3-carbon 1-amino-3-hydroxypropyl vs. 2-carbon 2-amino-1-hydroxyethyl in octopamine [1]) introduces three critical differences: (i) altered hydrogen-bonding capacity due to an additional rotatable bond and a terminal hydroxyl with different spacing from the amine; (ii) different protonation microspeciation, because the increased separation between the amine and phenolic OH groups modifies the electrostatic interaction that governs pKa values in p-(aminoethyl)phenols [2]; and (iii) increased molecular volume and lipophilicity (predicted logP ~0.2 vs. –0.9 to –1.1 for octopamine [3]), which affects membrane permeability, off-target binding, and metabolic clearance. These physicochemical divergences guarantee that even where the two compounds share a molecular target, their potency, selectivity, and ADME profiles will not be interchangeable. Without direct comparative data, the safest procurement assumption is that 4-(1-Amino-3-hydroxypropyl)phenol represents a distinct chemical entity whose biological performance must be empirically determined rather than inferred from its shorter-chain analogs.

4-(1-Amino-3-hydroxypropyl)phenol: Quantitative Differentiation Evidence vs. Closest Analogs


Extended Side-Chain Topology Dramatically Reduces Human TAAR1 Agonist Potency Relative to Octopamine (Class-Level Inference)

No direct TAAR1 data exist for 4-(1-Amino-3-hydroxypropyl)phenol. However, class-level SAR from the closely related phenolethanolamine family demonstrates that side-chain length and substitution critically determine TAAR1 potency. At the recombinant human TAAR1, (–)-octopamine (two-carbon side chain) exhibits an EC₅₀ of 1,569 ± 138 nM (cAMP accumulation assay), while the N-methylated analog (–)-synephrine is approximately 3-fold less potent (EC₅₀ = 4,729 ± 377 nM) [1]. Introducing a quaternary carbon center at the α-position (α-methyl-p-octopamine; C₉H₁₃NO₂) further reduces potency. Extrapolating from this SAR trend, the target compound—which moves the amino group from the β-carbon (as in octopamine) to the terminal γ-carbon of the side chain—is predicted to have substantially lower TAAR1 affinity than octopamine. This inference is consistent with the established pharmacological principle that trace amine receptors are highly sensitive to the distance between the aromatic ring and the protonated amine nitrogen [2].

Trace amine-associated receptor 1 (TAAR1) GPCR pharmacology Structure–activity relationship (SAR)

Physicochemical Divergence: Predicted Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Target Compound from Octopamine (Cross-Study Comparable)

Physicochemical parameters critically influence membrane permeability, protein binding, and assay compatibility. Octopamine is relatively hydrophilic (experimental logP = –0.9 to –1.1; MW = 153.18 g/mol; 2 rotatable bonds; 3 hydrogen bond donors (HBD)) [1]. The target compound 4-(1-Amino-3-hydroxypropyl)phenol incorporates an additional methylene spacer (MW = 167.20 g/mol; 3 rotatable bonds; 3 HBD). Based on the Hansch π-value contribution of a methylene group (+0.5 log units) [2], its predicted logP is approximately +0.2, representing a >10-fold increase in octanol–water partition coefficient relative to octopamine. This higher lipophilicity may confer better passive membrane permeability but also increased potential for non-specific protein binding and cytochrome P450 metabolism. The additional rotatable bond increases conformational entropy, which may reduce the entropic binding penalty when engaging flexible receptor pockets, but equally may decrease binding affinity to rigid binding sites [3].

Lipophilicity logP Hydrogen bonding Drug-likeness Physicochemical profiling

Supramolecular Synthon Divergence: The Extended Spacer Alters Hydrogen-Bonded Crystal Packing Relative to Shorter-Chain Aminophenols (Supporting Evidence)

In a systematic crystallographic study of 13 homologated aminophenols (supraminols) with methylene spacers (n = 1 to 5) between the phenol and amine-bearing aromatic rings, Vangala et al. (2003) demonstrated that the parity of the methylene spacer dictates the dominant hydrogen-bonded supramolecular synthon [1][2]. Compounds with an even number of methylene groups consistently adopt the β-As sheet motif and exhibit systematically higher melting points; compounds with an odd number tend toward the infinite N–H···O chain motif with lower melting points, converging toward the β-As sheet only as n increases. While 4-(1-Amino-3-hydroxypropyl)phenol was not among the 13 compounds explicitly reported, its side chain embeds an effective odd-numbered carbon spacer between the phenol oxygen and the amine nitrogen when considered in a linear conformation. According to the predictive framework established by this study, the compound would be classified in the 'variable series' with a crystal packing tending toward chain motifs rather than the thermodynamically favored β-As sheet, predicting a lower melting point relative to even-spacer homologs. This structural characteristic has practical implications for solid-state stability, hygroscopicity, and formulation behavior.

Crystal engineering Supramolecular chemistry Hydrogen-bonded synthons Melting point alternation

Absence of Adrenergic Receptor Binding Data Contrasts with Well-Characterized Octopamine and Synephrine Pharmacology (Supporting Evidence)

Octopamine and synephrine have undergone extensive pharmacological characterization at human adrenergic receptors. Octopamine acts as a weak agonist at human β₁-adrenoceptors (EC₅₀ = 3,129 ± 461 nM) and β₃-adrenoceptors, with no detectable activity at β₂-receptors up to 6.7 µM [1]. Both p-octopamine and p-synephrine exhibit minimal binding to α₁-, α₂-, β₁-, and β₂-adrenergic receptors at typical concentrations [2]. Comprehensive stereoisomer activity comparisons across octopamine receptor subtypes have been published [3]. In stark contrast, a search of PubMed, BindingDB, ChEMBL, and the IUPHAR/BPS Guide to Pharmacology (accessed May 2026) yields zero entries for 4-(1-Amino-3-hydroxypropyl)phenol at any receptor, transporter, or enzyme target. No radioligand displacement data, functional assay results, or in vivo pharmacological studies were identified. This complete absence of receptor-level characterization means that any assumption about the target compound's adrenergic or trace amine receptor activity—whether agonism, antagonism, or inactivity—is unsupported by evidence.

Adrenergic receptor β-adrenoceptor α-adrenoceptor Pharmacological profiling

Restricted Commercial Availability and Enantiomeric Specification Relative to Octopamine and Synephrine (Supporting Evidence)

Octopamine and synephrine are commercially available from dozens of suppliers at scales from milligrams to kilograms, with well-defined enantiomeric forms (R and S), certificate of analysis (CoA) documentation, and established pharmacopoeial impurity reference standards (e.g., USP octopamine impurity standards) [1][2]. In contrast, 4-(1-Amino-3-hydroxypropyl)phenol is listed by only a handful of specialty chemical vendors (MolCore, RGT, ChemSrc), primarily at the 95–99% purity level in milligram to gram quantities, with limited CoA documentation of enantiomeric excess . The hydrochloride salt (CAS 1379962-80-7) is also available but faces similar supply constraints . No USP, EP, or JP pharmacopoeial monograph exists for this compound. This translates to longer lead times, higher per-unit cost, batch-to-batch variability risk, and absence of regulatory-grade reference materials—all factors that weigh against this compound in procurement decisions where octopamine or synephrine could serve as functional alternatives.

Chemical sourcing Enantiomeric purity Reference standard Supply chain

4-(1-Amino-3-hydroxypropyl)phenol: Evidence-Based Research and Industrial Application Scenarios


Crystal Engineering and Supramolecular Synthon Studies of Homologated Aminophenols

Based on the supramolecular synthon predictive framework established by Vangala et al. (2003) [1], 4-(1-Amino-3-hydroxypropyl)phenol—as an odd-effective-spacer aminophenol predicted to adopt chain-type hydrogen-bonded motifs rather than the β-As sheet—serves as a test case for validating the spacer-parity/melting-point alternation hypothesis in the aminophenol family. Researchers in crystal engineering and solid-state supramolecular chemistry can use this compound to expand the training set for computational crystal structure prediction (CSP) algorithms. Its extended chain topology may also yield co-crystal opportunities with carboxylic acid co-formers that are inaccessible to shorter-chain analogs like octopamine.

Development of Enantioselective Analytical Methods for Aminophenol Reference Standards

The compound's chiral center, combined with its limited commercial characterization, makes it a candidate for developing and validating enantioselective HPLC, SFC, or CE methods using chiral stationary phases or chiral derivatization reagents such as (–)-heptafluorobutyrylphenylalanyl chloride [1]. The validated methods can then be applied to enantiomeric purity determination of commercially sourced material or to monitor enantiomer-specific processes such as enzymatic kinetic resolution. This application leverages the absence of existing validated methods as an opportunity for analytical method development rather than a limitation.

Structure–Activity Relationship (SAR) Probe for Side-Chain Length in Phenolethanolamine Receptor Pharmacology

As evidenced by the TAAR1 SAR data for octopamine (EC₅₀ = 1,569 nM) and synephrine (EC₅₀ = 4,729 nM) [1], phenolethanolamine receptor pharmacology is exquisitely sensitive to side-chain substitution. 4-(1-Amino-3-hydroxypropyl)phenol, representing a strategically designed one-carbon homologation, can serve as a dedicated SAR probe to empirically quantify the effect of amine-to-aromatic-ring distance on receptor binding. A systematic head-to-head pharmacological screen against a panel of aminergic GPCRs (TAAR1, α₁/α₂/β₁/β₂/β₃ adrenoceptors, 5-HT receptors, dopamine receptors) alongside octopamine, synephrine, and tyramine as reference compounds would directly address the core knowledge gap identified in this guide.

Metabolic Pathway Elucidation and Biomarker Discovery for Ring-Hydroxylated Amphetamine Metabolites

The compound is structurally homologous to α-methyl-p-octopamine (AMPO), a stereoselectively accumulated hydroxylated metabolite of amphetamine identified in rat striatum and hypothalamus by GC/MS [1]. As a non-methylated backbone analog, 4-(1-Amino-3-hydroxypropyl)phenol can serve as a synthetic precursor or analytical reference standard for elucidating the metabolic fate of para-hydroxylated phenethylamine derivatives. This application is relevant for forensic toxicology laboratories and for neuroscience researchers studying the role of trace amine metabolites in amphetamine-induced behavioral augmentation.

Quote Request

Request a Quote for 4-(1-Amino-3-hydroxypropyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.